molecular formula C23H20ClN3O8 B12754500 Quinazolinium, 3,4-dihydro-3-(4-methoxyphenyl)-2-methyl-1-((4-nitrophenyl)methyl)-4-oxo-, perchlorate CAS No. 92944-93-9

Quinazolinium, 3,4-dihydro-3-(4-methoxyphenyl)-2-methyl-1-((4-nitrophenyl)methyl)-4-oxo-, perchlorate

Cat. No.: B12754500
CAS No.: 92944-93-9
M. Wt: 501.9 g/mol
InChI Key: YSZJVWBUYBENKU-UHFFFAOYSA-M
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Description

Quinazolinium, 3,4-dihydro-3-(4-methoxyphenyl)-2-methyl-1-((4-nitrophenyl)methyl)-4-oxo-, perchlorate is a heterocyclic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a quinazolinium core, which is a fused ring system containing nitrogen atoms, and is substituted with methoxyphenyl, methyl, and nitrophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazolinium, 3,4-dihydro-3-(4-methoxyphenyl)-2-methyl-1-((4-nitrophenyl)methyl)-4-oxo-, perchlorate typically involves multi-step reactions. One common method includes the condensation of appropriate aniline derivatives with formamide or formic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Quinazolinium, 3,4-dihydro-3-(4-methoxyphenyl)-2-methyl-1-((4-nitrophenyl)methyl)-4-oxo-, perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

Quinazolinium, 3,4-dihydro-3-(4-methoxyphenyl)-2-methyl-1-((4-nitrophenyl)methyl)-4-oxo-, perchlorate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activity.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Quinazolinium, 3,4-dihydro-3-(4-methoxyphenyl)-2-methyl-1-((4-nitrophenyl)methyl)-4-oxo-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a simpler structure.

    4-Methoxyquinazoline: Similar structure with a methoxy group.

    2-Methylquinazoline: Contains a methyl group at the 2-position.

    4-Nitroquinazoline: Features a nitro group at the 4-position.

Uniqueness

Quinazolinium, 3,4-dihydro-3-(4-methoxyphenyl)-2-methyl-1-((4-nitrophenyl)methyl)-4-oxo-, perchlorate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

92944-93-9

Molecular Formula

C23H20ClN3O8

Molecular Weight

501.9 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-1-[(4-nitrophenyl)methyl]quinazolin-1-ium-4-one;perchlorate

InChI

InChI=1S/C23H20N3O4.ClHO4/c1-16-24(15-17-7-9-19(10-8-17)26(28)29)22-6-4-3-5-21(22)23(27)25(16)18-11-13-20(30-2)14-12-18;2-1(3,4)5/h3-14H,15H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

YSZJVWBUYBENKU-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)[N+](=O)[O-].[O-]Cl(=O)(=O)=O

Origin of Product

United States

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